4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been studied for their diverse biological activities . They are part of the genetic material of deoxyribonucleic acid (DNA) and have demonstrated various biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like IR, NMR, and MS .Scientific Research Applications
Inhibitory Activity in Disease Treatment
Compounds related to 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, such as certain derivatives of 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-diones, have been identified as inhibitors of human neutrophil elastase. These inhibitors hold potential in treating diseases involving human neutrophil elastase activity, with possible applications in topical pulmonary treatments through inhalation (Expert Opinion on Therapeutic Patents, 2009).
Luminescent Polymers
The structural family of this compound has been utilized in the synthesis of luminescent polymers. These polymers exhibit strong fluorescence and high quantum yields, making them suitable for various electronic applications. Their solubility in common organic solvents like toluene and chloroform enhances their utility (Macromolecules, 2008).
Synthesis of Heterocyclic Systems
The chemical structure of compounds in this family has been instrumental in synthesizing new heterocyclic systems. These systems have potential applications in developing novel pharmaceuticals and materials with unique properties (Monatshefte für Chemie / Chemical Monthly, 1970).
Antimicrobial Applications
Some derivatives within this chemical family have been explored for their antimicrobial properties. The synthesis of new compounds through reactions with binucleophilic reagents under microwave-assisted conditions has shown potential for developing antimicrobial agents (Molecules, 2015).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation. Additionally, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
For instance, CDK2 inhibitors can alter cell cycle progression and induce apoptosis within cells . Neuroprotective and anti-inflammatory pyrimidine derivatives may work by inhibiting specific inflammatory pathways .
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . Neuroprotective and anti-inflammatory pyrimidine derivatives may impact pathways related to inflammation and neuronal damage .
Pharmacokinetics
A study on similar pyrano[2,3-d]pyrimidine-2,4-dione derivatives suggested that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines , and neuroprotective and anti-inflammatory effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-bromophenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c1-10(2)7-8-21-9-13-14(16(21)22)15(20-17(23)19-13)11-3-5-12(18)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMENYLGLIGDETI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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